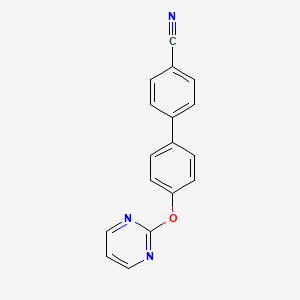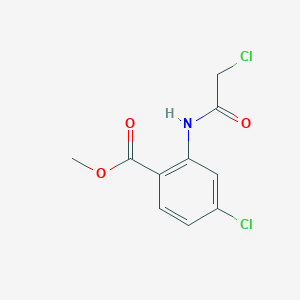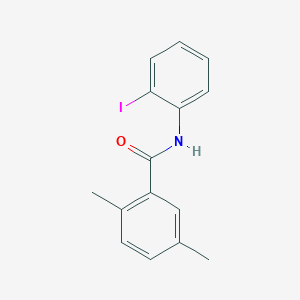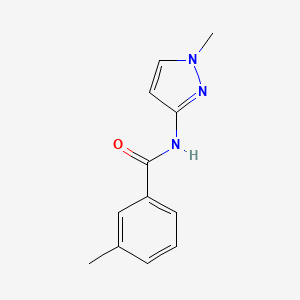
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of P2X7 receptors, which are involved in various physiological and pathological processes.
作用机制
The mechanism of action of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves the inhibition of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors. 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors are ionotropic receptors that are activated by extracellular ATP. Activation of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors results in the influx of calcium ions and the release of pro-inflammatory cytokines. Inhibition of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors by 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile results in the reduction of calcium influx and cytokine release, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile has significant biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the expression of pain-related genes, such as c-fos and substance P, in animal models of chronic pain.
实验室实验的优点和局限性
One of the advantages of using 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile in lab experiments is its specificity for 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors. The compound has been shown to have minimal effects on other P2X receptors, making it a useful tool for studying the role of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the study of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile. One direction is the development of more potent and selective 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptor antagonists. Another direction is the investigation of the compound's potential therapeutic effects in human clinical trials. Additionally, the role of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors in other pathological conditions, such as cancer and infectious diseases, could be further explored using this compound.
合成方法
The synthesis of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves the reaction between 4-bromo-2-fluorophenol and 2-aminopyrimidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is reported to be around 50%.
科学研究应用
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile receptors, which are involved in various pathological conditions such as chronic pain, inflammation, and neurodegenerative diseases. The compound has been shown to have potential therapeutic effects in animal models of these diseases.
属性
IUPAC Name |
4-(4-pyrimidin-2-yloxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-13-2-4-14(5-3-13)15-6-8-16(9-7-15)21-17-19-10-1-11-20-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSSFDNMZEMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)


![1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea](/img/structure/B7532443.png)
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)
![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)